Cumyl-nbminaca
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Overview
Description
It was first reported in a 2013 patent but was not identified as a designer drug until 2021, when it was detected by a forensic laboratory in Germany . The compound is known for its potent effects and is structurally similar to other synthetic cannabinoids.
Preparation Methods
Cumyl-nbminaca is synthesized through a series of chemical reactions involving indazole-3-carboxamide as the core structure. The synthetic route typically involves the following steps:
Formation of Indazole Core: The indazole core is synthesized through cyclization reactions involving hydrazine and ketones.
Attachment of Norbornyl Methyl Side Chain: The norbornyl methyl side chain is introduced through alkylation reactions.
Formation of Carboxamide Group: The carboxamide group is formed by reacting the indazole core with appropriate amines under amide coupling conditions.
Industrial production methods involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Cumyl-nbminaca undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include various derivatives of this compound with modified chemical properties.
Scientific Research Applications
Cumyl-nbminaca has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: The compound is studied for its interactions with cannabinoid receptors in biological systems.
Medicine: Research is ongoing to understand its potential therapeutic effects and toxicological profile.
Mechanism of Action
Cumyl-nbminaca exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2 receptors, in the body. This binding leads to the activation of signaling pathways that modulate various physiological processes. The compound’s high affinity for these receptors results in potent effects, including psychoactive and physiological responses .
Comparison with Similar Compounds
Cumyl-nbminaca is structurally similar to other synthetic cannabinoids such as:
- Cumyl-BC-HPMEGACLONE
- Cumyl-3TMS-PRINACA
- Cumyl-BC-HPMICA
Compared to these compounds, this compound features a norbornyl methyl side chain, which contributes to its unique chemical properties and potency .
Properties
CAS No. |
1631074-60-6 |
---|---|
Molecular Formula |
C25H29N3O |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide |
InChI |
InChI=1S/C25H29N3O/c1-25(2,20-8-4-3-5-9-20)26-24(29)23-21-10-6-7-11-22(21)28(27-23)16-19-15-17-12-13-18(19)14-17/h3-11,17-19H,12-16H2,1-2H3,(H,26,29) |
InChI Key |
MLRLLZWQYJJPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CC4CC5CCC4C5 |
Origin of Product |
United States |
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